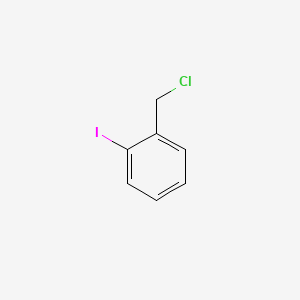

1-(Chloromethyl)-2-iodobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-(chloromethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMNWZHKQGKKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208177 | |

| Record name | 1-(Chloromethyl)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59473-45-9 | |

| Record name | 2-Iodobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59473-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-2-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059473459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)-2-IODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J618WT46OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Chloromethyl 2 Iodobenzene

Direct Functionalization Approaches

Direct functionalization methods typically involve the modification of a pre-existing substituted benzene (B151609) ring, such as o-iodotoluene or 2-iodobenzyl alcohol, to introduce the final functional group.

Synthesis from o-Iodotoluene via Free Radical Halogenation

The synthesis of 1-(chloromethyl)-2-iodobenzene from o-iodotoluene proceeds via a free radical substitution reaction. This process targets the benzylic hydrogens of the methyl group, which are susceptible to abstraction by halogen radicals generated under specific conditions. The reaction is typically initiated by ultraviolet (UV) light or a radical initiator. quora.comchemguide.co.uk In the presence of a chlorinating agent like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), a chlorine radical is formed, which then abstracts a hydrogen atom from the methyl group of o-iodotoluene. chemguide.co.ukmasterorganicchemistry.com This generates a stable 2-iodobenzyl radical.

Table 1: General Conditions for Free Radical Chlorination of Toluene (B28343) Derivatives This table presents generalized conditions for the benzylic chlorination of toluene and its derivatives, applicable to o-iodotoluene.

| Starting Material | Chlorinating Agent | Initiator/Condition | Solvent | Potential Byproducts |

|---|---|---|---|---|

| o-Iodotoluene | Cl₂, SO₂Cl₂, NCS | UV Light, Heat, Peroxide Initiator | CCl₄, CH₂Cl₂, Benzene | 2-Iodobenzal chloride, 2-Iodobenzotrichloride |

Synthesis from 2-Iodobenzyl Alcohol using Thionyl Chloride

A highly efficient and common laboratory-scale synthesis of this compound involves the treatment of 2-iodobenzyl alcohol with thionyl chloride (SOCl₂). prepchem.com This reaction is a standard method for converting primary alcohols to their corresponding alkyl chlorides. The mechanism involves the attack of the alcohol's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride to yield the final product. A procedure described in Organic Syntheses details the preparation from o-iodobenzyl alcohol and thionyl chloride, resulting in the crude product which can be purified by distillation under reduced pressure. prepchem.com This method is often preferred due to the clean conversion and the volatile nature of the byproducts (SO₂ and HCl), which simplifies purification.

Table 2: Research Findings for Synthesis from 2-Iodobenzyl Alcohol This table outlines specific findings for the conversion of 2-iodobenzyl alcohol to this compound.

| Starting Material | Reagent | Reference | Reported Conditions | Yield |

|---|---|---|---|---|

| 2-Iodobenzyl alcohol | Thionyl chloride (SOCl₂) | PrepChem prepchem.com | Distillation at 143°C / 4 mm Hg | Not specified, but described as a standard procedure. |

| Analogous Benzyl (B1604629) Alcohols | Thionyl chloride (SOCl₂) | Benchchem (for analogous benzyl chlorides) | Reflux in THF at 0–20°C | 89% |

Precursor-Based Synthesis Pathways

These strategies involve starting with molecules that require more extensive modification, including halogen exchange reactions or the regioselective construction of the substituted aromatic ring.

Conversion from 2-Iodobenzyl Bromide with Specific Reagents

While this compound is chemically identical to 2-iodobenzyl chloride, it can be synthesized from its corresponding bromide analogue, 2-iodobenzyl bromide. This transformation is a type of halogen exchange reaction, conceptually similar to the Finkelstein reaction. manac-inc.co.jp Such reactions typically involve treating an alkyl halide with a salt of a different halide. To convert 2-iodobenzyl bromide to the chloride, a chloride salt such as sodium chloride or lithium chloride could be used in a suitable polar aprotic solvent like acetone (B3395972) or DMF. The equilibrium is driven by the differential solubility of the resulting salts. manac-inc.co.jp Metal-mediated halogen exchange reactions, for example using nickel(II) chloride, have also been developed for aryl halides and could potentially be adapted for benzylic systems. frontiersin.orgnih.gov These methods provide a valuable synthetic route if the corresponding benzyl bromide is a more accessible precursor.

Regioselective Introduction of Halogen and Chloromethyl Groups

The synthesis of this compound can also be approached by the regioselective functionalization of a less substituted benzene ring. This requires precise control over the position of the incoming groups.

One potential pathway is the ortho-iodination of benzyl chloride. Direct iodination of arenes can be challenging, but modern methods using directing groups or specific catalysts have improved regioselectivity. Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been shown to be highly regioselective for a range of arenes, although the directing effect of a chloromethyl group would need to be considered. acs.org

Alternatively, the chloromethylation of iodobenzene (B50100) could be employed. The classic Blanc chloromethylation reaction (using formaldehyde (B43269) and HCl with a Lewis acid like ZnCl₂) is a known method for introducing a -CH₂Cl group onto an aromatic ring. However, this reaction often yields a mixture of ortho and para isomers. Achieving high ortho-selectivity for iodobenzene would require specialized conditions or directing group strategies to overcome the steric hindrance of the iodine atom and its para-directing electronic effect.

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 2 Iodobenzene

Reactivity at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is a key functional group that behaves as an electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is fundamental to many of the synthetic applications of 1-(chloromethyl)-2-iodobenzene.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, and alcohols, can displace the chloride ion. This reactivity is characteristic of benzylic halides and allows for the introduction of a wide range of functional groups at this position. The general mechanism involves the direct displacement of the chloride by the nucleophile in an SN2-type process.

Formation of Ether Linkages and Other Oxygenated Species

A specific and important class of nucleophilic substitution involves the reaction with alkoxides or alcohols to form ether linkages. The Williamson ether synthesis, a widely used method for preparing ethers, can be applied here. libretexts.org In this reaction, an alkoxide ion (R-O⁻), typically formed by treating an alcohol with a strong base like sodium hydride, acts as the nucleophile and attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming an ether (Ar-CH₂-OR). libretexts.org This method is highly efficient for primary halides like this compound. libretexts.org

A variation of this synthesis uses silver oxide (Ag₂O) as a mild base, which allows the alcohol to react directly with the alkyl halide without the need to pre-form the alkoxide. libretexts.org

| Nucleophile (Alcohol) | Base | Product | Reference |

| Cyclopentanol | Sodium Hydride | 1-(Cyclopentyloxymethyl)-2-iodobenzene | libretexts.org |

| Glucose | Silver Oxide | (Pentaether derivative of glucose) | libretexts.org |

This table illustrates representative examples of ether formation reactions based on the principles of the Williamson ether synthesis.

Reactions with Carbon Nucleophiles for C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The electrophilic chloromethyl group of this compound readily reacts with various carbon nucleophiles. pharmacy180.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon nucleophiles that can effectively displace the chloride to form a new C-C bond. pharmacy180.com For instance, the reaction with allylmagnesium bromide introduces an allyl group, extending the carbon chain. u-tokyo.ac.jp

Enolates, which are carbanions derived from carbonyl compounds, also serve as effective nucleophiles for this transformation, enabling the formation of more complex carbon skeletons. vanderbilt.edu

| Carbon Nucleophile | Reagent Type | Product Type | Reference |

| Allylmagnesium bromide | Grignard Reagent | 1-(But-3-en-1-yl)-2-iodobenzene | u-tokyo.ac.jp |

| Organolithium reagents | Organometallic | Aryl-alkyl compounds | pharmacy180.com |

| Ketone enolates | Carbanion | β-Aryl ketones | vanderbilt.edu |

This table provides examples of carbon nucleophiles used in C-C bond formation with substrates similar to this compound.

Reactivity at the Aromatic Iodine Atom

The iodine atom attached to the aromatic ring offers a different mode of reactivity, primarily exploited in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodoarenes highly reactive in oxidative addition steps, which is often the rate-determining step in many cross-coupling catalytic cycles.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. vulcanchem.com These reactions are powerful tools for constructing complex molecular architectures from simpler building blocks. The presence of the iodine atom facilitates the oxidative addition of the palladium(0) catalyst to the aryl-iodine bond, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and polyaryls. libretexts.org The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

In the context of this compound, the Suzuki-Miyaura reaction selectively occurs at the C-I bond. nih.gov This chemoselectivity is due to the significantly higher reactivity of the aryl iodide compared to the benzylic chloride under these conditions. The general mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of this compound to form a Pd(II) complex. rsc.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide. rsc.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the biaryl product. rsc.org

This reaction has been successfully used to synthesize a variety of polyaryl compounds. For example, coupling with various arylboronic acids provides access to substituted biphenyl (B1667301) derivatives, which can be precursors to more complex polycyclic aromatic systems. nih.govresearchgate.net

| Arylboronic Acid | Catalyst System | Product | Yield | Reference |

| p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 2-(Chloromethyl)-4'-methyl-1,1'-biphenyl | High | nih.gov |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(Chloromethyl)-1,1'-biphenyl | Good | researchgate.net |

This table presents typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving aryl halides similar in reactivity to this compound.

Reactions with Lanthanum Metal and Silane (B1218182) Reagents

The reactivity of this compound with lanthanum metal and silane reagents highlights its utility in forming organometallic intermediates for subsequent reactions.

Research has demonstrated the preparation of functionalized aryl-lanthanum reagents through directed ortho-metalation. Specifically, the use of TMP₃La (TMP = 2,2,6,6-tetramethylpiperidide) allows for the chemoselective metalation of various arenes. uni-muenchen.de While direct examples with this compound are not explicitly detailed, the methodology provides a pathway for the generation of a lanthanum intermediate at the position ortho to the directing group.

Similarly, organosilicon compounds are accessible through reactions involving silane reagents. The carbon-iodine bond of aryl iodides is known to react with silylating agents, often in the presence of a metal catalyst, to form arylsilanes. These reactions are a cornerstone of organosilicon chemistry.

Other Metal-Mediated Carbon-Carbon Bond Formations

The presence of both a benzylic chloride and an aryl iodide in this compound provides two distinct reactive sites for metal-mediated carbon-carbon bond formation. Organometallic reagents are crucial in a vast number of these transformations, which are fundamental to modern organic synthesis. researchgate.netnumberanalytics.com

The carbon-iodine bond is particularly susceptible to oxidative addition with various transition metals, such as palladium, nickel, and copper, initiating well-known cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds by coupling the aryl iodide with a suitable organometallic or organic partner.

Conversely, the chloromethyl group can participate in nucleophilic substitution reactions where an organometallic reagent acts as the nucleophile. For instance, Grignard reagents or organocuprates can displace the chloride to form a new carbon-carbon bond at the benzylic position. The dual reactivity of this compound allows for sequential or selective functionalization, making it a versatile building block in the synthesis of more complex molecules.

Transition metal-catalyzed electrochemical processes have also emerged as a powerful tool for C-C bond formation, often involving the in situ generation of organometallic reagents from organic halides. rsc.org Such methods could potentially be applied to this compound to facilitate alkylation or allylation reactions. rsc.org

| Reaction Type | Metal Catalyst/Mediator | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium | Aryl-Aryl |

| Heck Coupling | Palladium | Aryl-Vinyl |

| Sonogashira Coupling | Palladium/Copper | Aryl-Alkynyl |

| Nucleophilic Substitution | Magnesium (Grignard), Copper (Organocuprates) | Benzyl-Alkyl/Aryl |

| Electrochemical Coupling | Various (Zn, Ni, Sm, In, Mn, Ru, Pd, Fe, Cr) | Csp2-Csp2, Csp2-Csp3, Csp3-Csp3 |

Participation in Hypervalent Iodine Chemistry

Aryl iodides are precursors to hypervalent iodine reagents, which are valuable oxidants in organic synthesis due to their mild nature and low toxicity. nih.govd-nb.info

Generation of Hypervalent Iodine Intermediates

This compound can be oxidized to form iodine(III) species. This transformation is typically achieved using strong oxidizing agents. For instance, aryl iodides can be converted to aryliodine(III) dichlorides (ArICl₂) through oxidative chlorination. nih.gov A common method involves passing chlorine gas through a solution of the iodobenzene (B50100) derivative. nih.gov Alternatively, safer and more environmentally friendly oxidants like hydrogen peroxide in the presence of hydrochloric acid can be employed. nih.gov

The generation of other hypervalent iodine reagents, such as (diacetoxyiodo)arenes (ArI(OAc)₂), is also possible. Aerobic oxidation of aryl iodides in the presence of acetaldehyde (B116499) can yield these compounds. chemrxiv.orgnsf.gov The ortho-substituent in this compound can influence the stability and reactivity of the resulting hypervalent iodine species. chemrxiv.org

Oxidative Transformations Mediated by Iodine(III) Species

Once generated, the hypervalent iodine(III) species derived from this compound can mediate a variety of oxidative transformations. nih.gov These reagents are known to facilitate oxidative cyclizations, functionalization of alkenes, and α-functionalization of carbonyl compounds. nih.govd-nb.info

For example, hypervalent iodine reagents are used in the oxidative cyclization of N-allylic amides to form dihydrooxazole derivatives. nih.gov They also play a role in the α-tosyloxylation of ketones. nih.gov The general catalytic cycle involves the in situ generation of the active iodine(III) species from the parent iodoarene using a terminal oxidant, which then oxidizes the substrate before being reduced back to the iodine(I) state. nih.govd-nb.info The proximity of the chloromethyl group in this compound could potentially be exploited to direct or participate in these oxidative processes in unique ways.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comresearchgate.net The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the chloromethyl group (-CH₂Cl) and the iodine atom (-I).

Both the chloromethyl group and halogens are generally considered deactivating groups in EAS, meaning they decrease the rate of reaction compared to benzene itself. masterorganicchemistry.com This deactivation is due to their inductive electron-withdrawing effect. However, halogens are also capable of donating electron density through resonance (pi-donation). masterorganicchemistry.com

In terms of directing effects, both substituents are ortho, para-directors. This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. In the case of this compound, the available positions for substitution are C3, C4, C5, and C6.

Position 3: ortho to the iodo group.

Position 4: meta to both groups.

Position 5: para to the chloromethyl group and meta to the iodo group.

Position 6: ortho to the chloromethyl group.

Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution. Substitution at positions 3 and 6, being flanked by the two substituents, is likely to be sterically hindered. Therefore, electrophilic attack might be favored at position 5, which is para to the chloromethyl group and less sterically encumbered.

Nucleophilic Aromatic Substitution Reactions

The structure of this compound presents two primary sites for nucleophilic attack: the benzylic carbon of the chloromethyl group and the carbon atom of the aromatic ring bearing the iodine. The reactivity at these sites is markedly different.

The chloromethyl group (-CH₂Cl) serves as a potent electrophilic center, making it highly susceptible to nucleophilic substitution via an S_N_2 mechanism. This pathway is generally favored over substitution at the aromatic ring. A wide array of nucleophiles, such as amines, alcohols, and thiols, can readily displace the chloride ion, providing a straightforward method for introducing diverse functionalities at the benzylic position. This high reactivity is a common feature of benzylic halides.

Nucleophilic Aromatic Substitution (S_N_Ar), where a nucleophile directly replaces a substituent on the aromatic ring (in this case, the iodine atom), is also a theoretical possibility. However, the S_N_Ar mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In this compound, the chloromethyl group is not a sufficiently strong electron-withdrawing group to significantly activate the ring for S_N_Ar. Consequently, direct substitution of the iodine atom by this mechanism is expected to be slow and require harsh reaction conditions, such as high temperatures. libretexts.org

Alternative pathways for aromatic substitution exist, such as those proceeding through a benzyne (B1209423) intermediate, which can be generated from aryl halides under the influence of a very strong base. libretexts.org While plausible, such reactions often lead to mixtures of regioisomers, as the nucleophile can add to either end of the benzyne triple bond.

Radical Reactions and Associated Mechanistic Pathways

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate an aryl radical. This reactivity makes the compound a valuable precursor for radical-mediated transformations, particularly for the synthesis of heterocyclic structures through intramolecular cyclization. chim.it

A common strategy involves the generation of an aryl radical at the C2 position, which can then react with a suitably positioned unsaturated moiety tethered to the chloromethyl group. This process typically follows a standard radical chain mechanism involving initiation, propagation, and termination steps. ksu.edu.sa

A representative mechanistic pathway for an intramolecular radical cyclization is outlined below:

Substrate Modification: The reaction often begins with a nucleophilic substitution at the chloromethyl group to introduce a tether containing a radical acceptor, such as an alkene or alkyne.

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate initial radicals. These radicals then react with a mediator, commonly a tin hydride like tributyltin hydride (ⁿBu₃SnH), to produce the chain-propagating tributyltin radical (ⁿBu₃Sn•). sciforum.net

Propagation:

The tributyltin radical abstracts the iodine atom from the aromatic ring, generating an aryl radical and tributyltin iodide (ⁿBu₃SnI). chemtube3d.com

The newly formed aryl radical undergoes an intramolecular addition to the tethered unsaturated bond. This cyclization is typically rapid and regioselective. libretexts.org

The resulting cyclic alkyl radical then abstracts a hydrogen atom from a molecule of ⁿBu₃SnH, yielding the final cyclized product and regenerating the tributyltin radical, which continues the chain reaction.

An example of this is the conversion of an N-allyl-2-iodobenzylamine derivative (formed from this compound and allylamine) into a dihydroisoindoline derivative, as shown in the table below.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| N-allyl-1-(2-iodophenyl)methanamine | AIBN, nBu3SnH, Toluene (B28343), 110 °C | 2-Allyl-2,3-dihydro-1H-isoindole | Intramolecular Radical Cyclization |

This domino-type reaction, where multiple bonds are formed in a single operation, highlights the utility of this compound as a building block for complex heterocyclic systems. iupac.org

Stereochemical Control and Regioselectivity in Transformations

The dual functionality of this compound provides a platform for investigating and controlling both regioselectivity and stereoselectivity in its chemical transformations.

Regioselectivity refers to the preference for a reaction to occur at one position over another. oxfordsciencetrove.com In this molecule, there is a clear inherent regioselectivity:

Nucleophilic Reactions: As discussed in section 3.5, nucleophiles overwhelmingly attack the electrophilic benzylic carbon of the chloromethyl group rather than the carbon-iodine bond on the aromatic ring under standard S_N_2 conditions.

Radical Reactions: Radical formation is regioselectively initiated at the weaker carbon-iodine bond, leaving the carbon-chlorine bond intact. chemtube3d.com In subsequent intramolecular cyclizations, the regioselectivity of ring closure (e.g., formation of a five-membered ring versus a six-membered ring) is governed by factors such as the stability of the transition states, often following Baldwin's rules. For radical cyclizations, 5-exo-trig closures are generally kinetically favored over 6-endo-trig closures. libretexts.org

Stereochemical Control becomes relevant when reactions involving this compound create or modify stereocenters. durgapurgovtcollege.ac.in A reaction is stereoselective if it preferentially forms one stereoisomer over another, and stereospecific if different stereoisomers of the reactant give different stereoisomers of the product. ntu.edu.sg

While this compound itself is achiral, stereocenters can be introduced through its reactions.

S_N_2 Reaction Stereochemistry: The nucleophilic substitution at the benzylic carbon proceeds via a classic S_N_2 mechanism. If the substrate were modified to be chiral at the benzylic position, this reaction would proceed with a predictable inversion of configuration. ksu.edu.santu.edu.sg Similarly, using a chiral nucleophile to react with the achiral starting material would lead to the formation of diastereomeric products.

Control in Radical Cyclization: If a chiral center is present in the tether attached to the aromatic ring, it can influence the stereochemical outcome of the radical cyclization step. The diastereoselectivity of the ring formation would depend on the preferred orientation of the radical and the acceptor group in the transition state to minimize steric hindrance.

The table below summarizes the regiochemical and stereochemical considerations for key transformations of this compound.

| Transformation | Selectivity Type | Controlling Factors and Outcome |

|---|---|---|

| Nucleophilic Substitution | Regioselectivity | Highly selective for the benzylic carbon (SN2) over the aryl carbon (SNAr). |

| Radical Formation | Regioselectivity | Selective homolytic cleavage of the C-I bond over the C-Cl bond. |

| Intramolecular Radical Cyclization | Regioselectivity | Governed by kinetic factors (e.g., Baldwin's rules), typically favoring 5-exo cyclization. libretexts.org |

| SN2 with Chiral Nucleophile | Stereoselectivity | Formation of diastereomeric products, with ratios depending on steric and electronic factors. |

Through careful selection of reagents and reaction conditions, this compound can be used to synthesize complex molecules with a high degree of control over both the position and the three-dimensional arrangement of atoms.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Chloromethyl 2 Iodobenzene

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For 1-(Chloromethyl)-2-iodobenzene, various chromatographic techniques are utilized, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the purity analysis of this compound, particularly as it is suitable for compounds that may not be sufficiently volatile or thermally stable for other methods. A reversed-phase HPLC (RP-HPLC) method is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. This setup allows for the separation of the target compound from polar and non-polar impurities based on their differential partitioning between the two phases.

For preparative purposes, HPLC can be scaled up to isolate larger quantities of this compound from a reaction mixture. nih.gov This is crucial for obtaining high-purity material required for subsequent synthetic steps or for use as an analytical standard. lcms.cz The conditions are optimized to maximize throughput and resolution, ensuring efficient purification.

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns packed with smaller sub-2 µm particles and instrumentation capable of handling higher pressures, UPLC offers dramatically increased speed, resolution, and sensitivity compared to conventional HPLC. For this compound, this translates to significantly shorter analysis times, making it ideal for high-throughput screening or reaction monitoring where rapid feedback is essential. The higher efficiency also leads to sharper peaks, allowing for better separation of closely related impurities.

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150-250 mm | 2.1 x 50-100 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| System Pressure | ~2000 psi | >10,000 psi |

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC, which is frequently used by chemical suppliers to certify its purity. tcichemicals.com In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for quantifying the compound and any volatile impurities. When coupled with a mass spectrometer (GC-MS), it also provides structural information for peak identification. nih.gov

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental formula of this compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing the target compound from other molecules with the same nominal mass. The theoretical exact mass for the molecular ion [M]⁺ of C₇H₆³⁵ClI is 251.9203 Da. nih.gov An experimentally determined mass that is within a few parts per million (ppm) of this value provides high confidence in the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆ClI |

| Isotopes | ³⁵Cl, ¹²⁷I |

| Theoretical Monoisotopic Mass (Da) | 251.92028 |

| Hypothetical Measured Mass (Da) | 251.9205 |

| Mass Error (ppm) | 0.87 |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest mass resolution and accuracy among all mass spectrometry techniques. nih.govnih.gov This unparalleled performance is critical for the detailed chemical characterization of this compound. The extremely high resolving power of FT-ICR MS can separate ions with very small mass differences, enabling the unambiguous identification of the target compound in complex matrices and the characterization of trace-level impurities that might otherwise be undetectable. awi.de This level of detail is essential in research and development settings where a complete understanding of a sample's composition is required. The sub-ppm mass accuracy further solidifies molecular formula assignments, providing the highest level of confidence in the structural elucidation of the compound and its related substances.

| Performance Metric | Typical Capability | Application Benefit for C₇H₆ClI Analysis |

|---|---|---|

| Mass Resolution | > 1,000,000 | Resolves target compound from isobaric interferences and impurities. |

| Mass Accuracy | < 1 ppm | Provides unambiguous elemental composition assignment. |

| Sensitivity | Femtomole to attomole range | Enables detection and identification of trace contaminants. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound, offering both separation and sensitive detection. In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as C18, is employed with a polar mobile phase, often a mixture of acetonitrile and water with additives like formic acid. This allows for the effective separation of the target compound from impurities.

Coupled with mass spectrometry, typically using an electrospray ionization (ESI) source, the molecular weight of the eluting compound can be determined with high accuracy. For this compound (C₇H₆ClI), the expected molecular weight is approximately 252.48 g/mol . nih.govncats.io The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, providing high sensitivity and selectivity for trace-level detection. researchgate.net This is particularly crucial for identifying and quantifying potential genotoxic impurities. researchgate.net The short analysis time, often around 12 minutes, makes LC-MS an efficient method for high-throughput screening. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the chloromethyl group give rise to distinct signals. The benzylic protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. The four aromatic protons will exhibit a more complex splitting pattern in the aromatic region (approximately 7.0-8.0 ppm) due to spin-spin coupling. The proton ortho to the iodine atom is expected to be the most downfield, while the others will appear at slightly higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₂Cl | ~4.7 | Singlet |

| Aromatic-H | ~7.0-7.9 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges and may vary depending on the solvent and instrument parameters.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected. The carbon of the chloromethyl group will appear in the aliphatic region, typically around 45-50 ppm. The six aromatic carbons will resonate in the downfield region (120-140 ppm). The carbon atom attached to the iodine (C-I) will have a characteristic chemical shift, often appearing at a higher field (around 95-100 ppm) compared to the other aromatic carbons due to the heavy atom effect of iodine. The carbon attached to the chloromethyl group (C-CH₂Cl) will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| -CH₂Cl | ~48 |

| C-I | ~98 |

| C-CH₂Cl | ~140 |

| Other Aromatic-C | ~128-132 |

Note: Predicted values are based on typical chemical shift ranges and may vary depending on the solvent and instrument parameters.

To further confirm the structure and assign all proton and carbon signals unambiguously, a suite of two-dimensional (2D) NMR experiments is employed. uvic.cascience.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of a proton signal to its attached carbon. For example, the singlet from the chloromethyl protons would correlate with the corresponding carbon signal in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the chloromethyl protons and the aromatic carbon to which the group is attached, as well as the adjacent aromatic carbons. youtube.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the presence of the methylene group in the chloromethyl moiety. uvic.ca

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic) : Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic) : From the chloromethyl group, expected around 2950-2850 cm⁻¹.

C=C stretching (aromatic) : A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring.

CH₂ bending (scissoring) : Associated with the chloromethyl group, usually appearing around 1450-1400 cm⁻¹.

C-Cl stretching : A strong absorption band is expected in the range of 800-600 cm⁻¹.

C-I stretching : This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (-CH₂Cl) | Stretching | 2950-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Methylene (-CH₂-) | Bending | 1450-1400 |

| C-Cl | Stretching | 800-600 |

| C-I | Stretching | 600-500 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions within the benzene ring. The substitution pattern and the nature of the substituents (chloromethyl and iodo groups) influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

While specific, detailed UV-Vis spectral data for this compound is not extensively reported in publicly available literature, the spectrum is expected to resemble that of other iodinated benzene derivatives. The presence of the iodine atom, a heavy halogen, can influence the electronic transitions, potentially causing shifts in the absorption maxima compared to unsubstituted benzene. The analysis would typically involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance as a function of wavelength.

Advanced Spectroscopic Techniques for Specialized Studies

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

To date, a solved single-crystal X-ray structure for this compound has not been reported in major crystallographic databases. Consequently, experimental data on its solid-state conformation, crystal system, and specific intermolecular packing forces are not available. Such a study would require the growth of a suitable single crystal of the compound, which can be challenging. If a structure were determined, it would provide invaluable information, for instance, the precise C-Cl and C-I bond lengths and the torsional angle between the chloromethyl group and the aromatic ring.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy is the ideal tool for studying the formation and structure of the 2-iodobenzyl radical. This radical intermediate can be generated through homolytic cleavage of the carbon-chlorine bond, a process that can be initiated by heat or UV light.

Studies on the thermal decomposition of related compounds, such as 2-iodobenzyl iodide, have demonstrated the generation of the 2-iodobenzyl radical. nih.govresearchgate.netacs.org This key intermediate can be trapped at low temperatures in a cryogenic matrix (e.g., solid argon) and analyzed by EPR. nih.govresearchgate.netacs.org The resulting EPR spectrum would provide key information about the electronic structure of the radical:

g-factor: This parameter provides insight into the electronic environment of the unpaired electron.

Hyperfine Coupling Constants: These values arise from the interaction of the unpaired electron with the magnetic nuclei of nearby atoms (e.g., ¹H, ¹²⁷I), offering direct evidence of the radical's structure and the distribution of the unpaired electron's spin density across the molecule.

EPR is the only method that can directly detect and provide structural information on such transient radical species, making it indispensable for mechanistic studies involving this compound. bruker.comspectroscopyeurope.com

Elemental and Thermal Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound (C₇H₆ClI), Carbon-Hydrogen-Nitrogen (CHN) analysis is a standard method to confirm the relative amounts of carbon and hydrogen.

The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the elements. Experimental values obtained from CHN analysis of a pure sample are expected to be in close agreement with these theoretical values, typically within ±0.4%.

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 33.30% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.40% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.04% |

| Iodine | I | 126.90 | 1 | 126.90 | 50.26% |

| Total Molecular Weight | 252.48 g/mol |

Energy-Dispersive X-ray Spectroscopy (EDX) is another analytical technique that can confirm the presence of specific elements. In an EDX analysis of this compound, characteristic X-ray emission peaks for chlorine and iodine would be expected, providing qualitative (and semi-quantitative) confirmation of their presence in the sample.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition profile. A TGA experiment on this compound would reveal the temperature at which it begins to decompose and the subsequent mass loss steps.

While specific TGA thermograms for this compound are not readily found in the literature, the expected decomposition pathway would likely involve an initial mass loss corresponding to the cleavage of the C-Cl bond in the benzylic chloromethyl group, as this is typically the weakest bond. At higher temperatures, further degradation, including the loss of the iodine atom and fragmentation of the aromatic ring, would occur. The analysis provides crucial data on the material's thermal stability limits. gdut.edu.cn

Theoretical and Computational Studies of 1 Chloromethyl 2 Iodobenzene

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the electronic structure of 1-(Chloromethyl)-2-iodobenzene were identified in the available literature.

DFT is a widely used computational method for investigating the electronic structure of molecules. mdpi.com Such calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p), would provide insights into the electron density distribution, molecular geometry, and energies of the compound. researchgate.net For instance, studies on simpler halobenzenes like iodobenzene (B50100) and chlorobenzene (B131634) have successfully used DFT to determine their structural and electronic properties. researchgate.net However, similar analyses for this compound have not been published.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

There is no specific published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting energy gap for this compound.

HOMO-LUMO analysis is crucial for predicting a molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. wuxibiology.com The HOMO-LUMO gap (ΔE) is a key parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.orgmdpi.com While DFT calculations on molecules like chlorobenzene and iodobenzene have determined these values, this specific analysis has not been reported for this compound. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies elucidating specific reaction mechanisms or identifying transition states involving this compound as a reactant were found.

Computational chemistry is a powerful tool for mapping potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. longdom.org For example, DFT has been used to study the regioselectivity in palladium-catalyzed reactions of the related compound 1-(chloromethyl)naphthalene. researchgate.net Such studies provide valuable insights into reaction barriers and selectivity. Unfortunately, similar computational investigations for reactions involving this compound are not available in the literature.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

There are no published studies that apply the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the bonding characteristics of this compound.

QTAIM is a theoretical framework used to analyze the topology of the electron density to define chemical bonds and atomic interactions within a molecule. This analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and identify non-covalent interactions. While QTAIM has been used to assess halogen bonds in systems involving benzene (B151609), specific topological analyses of the electron density in this compound have not been documented. researchgate.net

Conformational Analysis and Energy Landscapes

Specific research on the conformational analysis and potential energy landscapes of this compound is not available.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. mdpi.com By mapping the potential energy surface, computational methods can identify the most stable conformers and the energy barriers for rotation around single bonds, such as the C-C bond connecting the chloromethyl group to the benzene ring. longdom.org This information is critical for understanding the molecule's flexibility and its interactions with other molecules. However, such a detailed conformational study for this compound has not been reported.

Predictive Modeling of Spectroscopic Properties

No studies were found that present predictive modeling of spectroscopic properties (e.g., NMR, IR, Raman) for this compound based on computational methods.

Computational methods, particularly DFT, are frequently used to predict spectroscopic data. For example, calculations can provide theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures. Studies have successfully performed such analyses for related compounds like 1-bromo-2-chlorobenzene, showing good agreement between theoretical and experimental spectra. researchgate.net Regrettably, similar predictive modeling for this compound is absent from the scientific literature.

Advanced Research Applications in Organic Synthesis

Crucial Role as a Building Block for Diverse and Complex Organic Molecules

1-(Chloromethyl)-2-iodobenzene serves as a fundamental building block for constructing intricate organic molecules due to its dual reactivity. iodobenzene.ltd The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the iodine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, particularly through transition metal-catalyzed cross-coupling reactions. iodobenzene.ltd This bifunctional nature enables chemists to perform sequential and regioselective modifications, making it a powerful tool for assembling complex molecular frameworks found in pharmaceuticals and fine chemicals. iodobenzene.ltd

The differential reactivity of the C-I and C-Cl bonds is a key feature. The carbon-iodine bond is typically more reactive in palladium-catalyzed coupling reactions, allowing for selective functionalization at this position while leaving the chloromethyl group intact for subsequent transformations. Conversely, the chloromethyl group can readily react with nucleophiles without disturbing the iodo-substituent. This orthogonal reactivity is a significant advantage in multi-step synthetic sequences.

Strategic Intermediate in the Synthesis of Polyaryl and Biphenyl (B1667301) Derivatives

The presence of the iodine atom makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and polyaryl structures.

Aryl iodides are generally more reactive than their corresponding bromides or chlorides in common coupling reactions such as:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Stille Coupling: Reaction with an organotin compound.

By employing these methodologies, the 2-iodobenzyl moiety can be efficiently coupled with a wide range of other aromatic or vinylic partners. This provides a direct and strategic route to complex polycyclic aromatic systems and substituted biphenyls, which are common structural motifs in medicinal chemistry and materials science.

Enabling Agent for the Construction of Cyclic and Heterocyclic Ring Systems

The ortho-relationship of the chloromethyl and iodo groups is particularly advantageous for the synthesis of fused ring systems through intramolecular cyclization reactions. After an initial reaction at one of the functional groups, the second group is perfectly positioned to react and close a ring.

Palladium-catalyzed reactions are particularly effective for these transformations. For instance, precursors derived from 2-iodobenzyl compounds can undergo carbonylative cyclization or other tandem cyclization/cross-coupling processes to form heterocyclic structures. nih.govrsc.org One notable application is in the synthesis of isoindolinone derivatives, which are important scaffolds in medicinal chemistry. organic-chemistry.orgbeilstein-journals.org By reacting a 2-iodobenzyl precursor, subsequent intramolecular carbonylation and amidation can efficiently construct the fused five-membered lactam ring of the isoindolinone core. beilstein-journals.orgnih.gov This approach leverages the reactivity of the aryl iodide in a palladium-catalyzed cycle to forge the key carbon-carbon or carbon-nitrogen bond that completes the heterocyclic ring. nih.govrsc.org

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Iodobenzyl Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle |

|---|---|---|

| 2-Iodobenzylamine | Palladium-catalyzed Carbonylative Cyclization | Isoindolinone |

| N-(2-iodophenyl)butadiynamide | Palladium-catalyzed Cascade Annulation | 2-Alkoxyquinoline |

This table presents examples of cyclizations using the 2-iodophenyl motif, demonstrating the principle of using ortho-functionalized precursors for heterocycle synthesis.

Application in the Total Synthesis of Natural Products and Analogues

While this compound is a versatile building block, its direct application in the total synthesis of complex natural products is documented as a strategic component in constructing key fragments. The synthesis of natural products often involves the assembly of multiple complex fragments, and ortho-halo benzyl (B1604629) derivatives serve as crucial starting materials for these fragments. kfupm.edu.sa For example, the isoindolinone core, which can be constructed using chemistry derived from 2-iodobenzyl precursors, is a structural motif found in several classes of alkaloids. beilstein-journals.org The synthesis of these alkaloids often relies on building the heterocyclic core efficiently, a task for which intramolecular cyclization of an ortho-functionalized benzene (B151609) ring is well-suited. beilstein-journals.org

Development of Novel Synthetic Reagents and Catalytic Systems

Beyond its direct use as a building block, this compound is a precursor for creating more complex and specialized synthetic reagents. A prime example is its use in the synthesis of organobismuth compounds. nih.gov

By converting this compound into its corresponding Grignard reagent, it can then react with bismuth trichloride (B1173362) (BiCl₃) to form tris[ortho-chloromethylphenyl]bismuthane. nih.gov This trivalent organobismuth compound can be further oxidized to a pentavalent bismuth species, such as a diacetate. nih.gov These organobismuth(V) reagents are effective arylating agents, capable of transferring the "2-(chloromethyl)phenyl" group to various nucleophiles in C-, N-, and O-arylation reactions. nih.govwikipedia.org For example, tris[ortho-chloromethylphenyl]bismuthane has been utilized in a one-pot synthesis of benzo[b,d]pyran compounds. nih.gov This transformation showcases the development of a novel reagent that carries the latent functionality of the original building block into more advanced synthetic applications.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆ClI |

| Molecular Weight | 252.48 g/mol |

| Appearance | White to light yellow solid or colorless to light yellow liquid |

| Boiling Point | Approx. 240 - 247 °C |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, dichloromethane, ethyl acetate (B1210297) |

Data compiled from various sources. iodobenzene.ltdtcichemicals.comnih.gov

Research Applications in Medicinal Chemistry

Key Intermediate in Drug Discovery and Development Pipelines

In the intricate process of drug discovery, 1-(chloromethyl)-2-iodobenzene serves as a crucial intermediate. iodobenzene.ltd An intermediate is a molecule that is formed from the reactants and reacts further to give the final product. In multi-step drug syntheses, intermediates are the molecular building blocks that are sequentially assembled to create the final active pharmaceutical ingredient (API).

The utility of this compound lies in its pre-functionalized aromatic core. The presence of both a nucleophilic substitution-prone chloromethyl group and a coupling-ready iodine atom provides chemists with a strategic advantage, enabling the efficient construction of complex molecular scaffolds. This is particularly valuable in the creation of libraries of compounds for high-throughput screening, a common practice in the early phases of drug discovery to identify potential new drug candidates.

Introduction of Specific Functional Groups for Enhanced Pharmacological Activity

The two reactive moieties of this compound allow for the controlled introduction of a wide array of functional groups, which is a cornerstone of medicinal chemistry for optimizing the pharmacological profile of a drug candidate. The reactivity of each group can be selectively exploited.

The Chloromethyl Group : As a benzylic halide, the chloromethyl group is highly susceptible to nucleophilic substitution reactions (SN1 and SN2). This allows for the facile introduction of oxygen, nitrogen, and sulfur-containing functional groups by reacting it with various nucleophiles such as alcohols, amines, and thiols. This is a common strategy to introduce moieties that can form key interactions, like hydrogen bonds, with biological targets such as enzymes or receptors.

The Iodine Atom : The carbon-iodine bond is the most reactive among the carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various aryl, alkyl, or vinyl groups. This reactivity is particularly useful for building the core structure of a drug molecule or for adding bulky groups that can enhance binding affinity or selectivity.

The differential reactivity of these two groups allows for a stepwise synthetic strategy, where one part of the molecule can be modified while the other remains intact for a subsequent reaction.

| Functional Group | Type of Reaction | Potential Reagents | Resulting Functional Moiety |

| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | Benzylamines, Benzyl (B1604629) ethers, Benzyl thioethers |

| Iodo (-I) | Cross-Coupling Reactions | Boronic acids (Suzuki), Terminal alkynes (Sonogashira) | Bi-aryl systems, Aryl-alkynes |

Precursor for Novel Drug Candidates and Pharmaceutical Intermediates

This compound is a valuable precursor for the synthesis of various classes of compounds with therapeutic potential, particularly heterocyclic compounds and kinase inhibitors. Heterocyclic structures are present in a vast majority of approved drugs. ijnrd.org

This compound can be used to synthesize substituted backbones for a variety of bioactive molecules. For instance, it can serve as a starting material for the synthesis of certain Glycogen Synthase Kinase 3 (GSK-3) inhibitors. GSK-3 is a key target in the research for treatments of several diseases, including Alzheimer's disease and some types of cancer. nih.govnih.govresearchgate.net The synthesis of potent GSK-3 inhibitors often involves the construction of complex heterocyclic systems, and building blocks like this compound can facilitate the assembly of these structures.

Furthermore, its ability to participate in cyclization reactions makes it a precursor for fused ring systems, which are common motifs in many biologically active compounds, including anticancer agents and drugs targeting the central nervous system (CNS). nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of structurally related compounds and evaluating their biological activity to understand which parts of the molecule are crucial for its therapeutic effect. The bifunctional nature of this compound makes it an excellent scaffold for SAR studies.

Starting from this single intermediate, medicinal chemists can generate a library of analogues by systematically and independently modifying the two reactive positions.

Exploring the "Northern" Vector : By keeping the iodine atom unchanged (or converting it to a stable group), a variety of substituents can be introduced at the chloromethyl position. This allows for the exploration of how different groups in this region of the molecule affect its interaction with the biological target.

Exploring the "Eastern" Vector : Conversely, the chloromethyl group can be reacted first to introduce a constant moiety, and then a variety of groups can be introduced at the iodine position via cross-coupling reactions.

This systematic approach allows researchers to build a detailed map of the SAR for a particular class of compounds, guiding the rational design of more potent and selective drug candidates with improved "drug-like" properties.

| SAR Study Phase | Modification Strategy using this compound | Goal |

| Initial Hit Identification | Create a diverse library by reacting both functional groups. | Identify a compound with initial biological activity. |

| Lead Optimization | Systematically vary substituents at one position while keeping the other constant. | Improve potency, selectivity, and pharmacokinetic properties. |

| Probe Development | Introduce specific functionalities to study target engagement. | Understand the mechanism of action. |

Application in Isotope Tracing and Drug Metabolism Research

Before a new drug can be approved for human use, its absorption, distribution, metabolism, and excretion (ADME) properties must be thoroughly investigated. Isotope tracing is a powerful technique used for these studies. It involves replacing one or more atoms of the drug molecule with one of its isotopes, which can be either stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H, ¹⁴C).

This compound can be a crucial starting material for the synthesis of isotopically labeled drug candidates. For example, a synthesis could start with a custom-prepared this compound in which one of the carbon atoms in the benzene (B151609) ring is ¹⁴C. By carrying this labeled intermediate through the subsequent synthetic steps, the final drug molecule will contain the ¹⁴C "tag".

When this radiolabeled drug is administered in preclinical or clinical ADME studies, its journey through the body can be tracked by detecting the radioactivity. ncats.io This allows researchers to:

Quantify the rate and extent of drug absorption.

Determine how the drug is distributed among different tissues.

Identify the chemical structures of its metabolites.

Determine the routes and rates of its excretion from the body.

This information is critical for understanding the drug's pharmacokinetic profile and ensuring its safety. The use of labeled compounds derived from precursors like this compound is an indispensable part of modern drug development.

Research Applications in Materials Science

Synthesis of Materials with Tailored Optoelectronic Properties

The unique electronic and structural characteristics of 1-(Chloromethyl)-2-iodobenzene make it a significant precursor in the synthesis of organic materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its utility stems from the ability to participate in transition metal-catalyzed cross-coupling reactions, which are fundamental to the creation of conjugated polymers and complex aromatic systems.

The carbon-iodine bond is considerably more reactive than carbon-bromine or carbon-chlorine bonds in oxidative addition steps of catalytic cycles (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the selective formation of carbon-carbon bonds at the C-I position, incorporating the iodobenzene (B50100) moiety into a larger conjugated system or polymer backbone. The chloromethyl group, being less reactive under these conditions, remains intact for subsequent modifications.

Detailed Research Findings:

Researchers utilize this differential reactivity to construct π-conjugated polymers with precisely controlled architectures. The general strategy involves:

Polymerization: Using the aryl iodide for metal-catalyzed polymerization (e.g., Suzuki coupling with a diboronic acid ester) to form the main polymer chain. The resulting polymer possesses pendant chloromethyl groups at regular intervals.

Post-Polymerization Functionalization: The chloromethyl groups serve as reactive handles for introducing various functional moieties. Nucleophilic substitution of the chloride allows for the attachment of groups that can fine-tune the material's optoelectronic properties, such as its emission color, charge transport characteristics, and solubility.

For example, attaching electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby altering its band gap and photoluminescent properties. The introduction of heavy atoms like iodine can also promote intersystem crossing, a key process in the development of phosphorescent materials for high-efficiency OLEDs. While direct synthesis of phosphorescent materials from this specific precursor is an area of ongoing research, the principle is well-established with similar halogenated organic molecules.

| Property to Tailor | Synthetic Strategy via this compound | Resulting Material Characteristic | Potential Application |

| Emission Wavelength (Color) | Post-polymerization attachment of different π-conjugated side chains to the chloromethyl site. | Shift in the fluorescence or phosphorescence spectrum. | Full-color displays (OLEDs) |

| Charge Carrier Mobility | Introduction of charge-transporting moieties (e.g., carbazole, triarylamine units). | Enhanced hole or electron mobility in the polymer film. | Organic Field-Effect Transistors (OFETs) |

| Solubility and Processability | Grafting of long alkyl or alkoxy chains onto the polymer backbone via the chloromethyl group. | Improved solubility in common organic solvents for solution-based processing. | Printable electronics |

| Phosphorescence | The inherent heavy-atom effect of iodine in the monomer unit can enhance spin-orbit coupling. | Increased efficiency of triplet exciton (B1674681) formation. | High-efficiency electrophosphorescent OLEDs |

Precursor for Labeled Polymers and Dendrimers for Material Characterization

The characterization of complex macromolecular structures like polymers and dendrimers often requires the incorporation of specific labels for analysis by techniques such as fluorescence spectroscopy or microscopy. The dual functionality of this compound makes it an excellent candidate for creating monomers that can be used to introduce labeling sites into these materials in a controlled manner.

A common strategy involves using one functional group to integrate the monomer into the macromolecule and reserving the second group for the attachment of a label.

Detailed Research Findings:

While direct examples showcasing this compound as a labeling precursor are specific to proprietary research, its potential is derived from the well-established reactivity of its functional groups. A plausible synthetic pathway for creating a labeled polymer would be:

Monomer Incorporation: The 2-iodobenzyl chloride moiety is first incorporated into a polymer or a dendron (a wedge-like section of a dendrimer). This is typically achieved via the highly reactive C-I bond through a cross-coupling reaction, leaving the chloromethyl group as a pendant function on the macromolecular structure.

Label Attachment: The pendant chloromethyl group is then used as an electrophilic site for attaching a nucleophilic label. For instance, a fluorescent dye containing an amine or thiol group can readily displace the chloride via a nucleophilic substitution reaction, covalently linking the label to the polymer or dendrimer.

This approach offers significant advantages:

Site-Specific Labeling: The label is attached at a pre-determined position within the macromolecule.

Chemical Stability: The resulting covalent bond (e.g., a benzyl-amine or benzyl-thioether linkage) is robust, preventing the label from leaching during analysis.

Versatility: A wide variety of labels (fluorophores, spin labels, biotin, etc.) containing suitable nucleophilic groups can be attached using the same base polymer or dendrimer.

The analogous monomer, 4-(chloromethyl)styrene, is widely used for this purpose; it can be polymerized to create a polymer with reactive benzyl (B1604629) chloride sites available for functionalization, including the attachment of labels for material characterization.

| Macromolecule Type | Role of this compound | Labeling Strategy | Characterization Technique |

| Linear Polymer | Monomer unit incorporated via C-I bond coupling. | Nucleophilic substitution on the pendant -CH₂Cl group with a fluorescent amine. | Fluorescence Correlation Spectroscopy (FCS) to study polymer dynamics. |

| Dendrimer | Core or branching unit in a dendron, synthesized via the C-I bond. | Reaction of terminal -CH₂Cl groups with a thiol-containing MRI contrast agent. | Magnetic Resonance Imaging (MRI) to visualize dendrimer distribution. |

| Block Copolymer | Forms a block with reactive sites. | Attachment of a dye molecule to the -CH₂Cl group. | Förster Resonance Energy Transfer (FRET) to study polymer morphology. |

Intermediate in the Preparation of Specialty Chemicals and Advanced Materials

Beyond optoelectronics, this compound serves as a versatile intermediate for a range of specialty chemicals and advanced materials where precise structural control is paramount. Its ability to undergo sequential, regioselective reactions makes it a valuable tool for building complex molecular architectures.

Detailed Research Findings:

The compound's utility is demonstrated in the synthesis of various classes of materials:

Heterocyclic Compounds: It is a key starting material for synthesizing complex heterocyclic systems. For example, it can be reacted with various amines via nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization reaction involving the iodo-substituent (e.g., Heck or Buchwald-Hartwig coupling) to form nitrogen-containing polycyclic compounds. These structures are often scaffolds for pharmaceuticals, agrochemicals, or functional dyes.

Functional Polymers: The chloromethyl group can be used to synthesize functional monomers. For instance, reaction with a nucleophile like potassium phthalimide (B116566) followed by hydrolysis yields an aminomethyl-substituted iodobenzene derivative. This new monomer can then be polymerized through its iodo group to create polymers with primary amine functionalities, which are useful as cross-linking sites, for modifying surface properties, or as initiators for graft polymerizations.

Phosphorus-Containing Materials: In specialized synthesis, 2-iodobenzyl chloride is used to prepare organophosphorus compounds. It can be reacted with phosphonates to create precursors for intramolecular Heck cyclizations, leading to the formation of phosphorus heterocycles like phostones and phostams. These compounds are investigated for their potential applications as flame retardants, ligands in catalysis, and in the pharmaceutical industry.